A Comprehensive Technical Guide to 4-Amino-2-bromo-6-fluorobenzonitrile: A Key Intermediate in Modern Drug Discovery
A Comprehensive Technical Guide to 4-Amino-2-bromo-6-fluorobenzonitrile: A Key Intermediate in Modern Drug Discovery
For Immediate Release
SHANGHAI, CHINA – February 13, 2026 – As a cornerstone in the synthesis of complex pharmaceutical agents, 4-Amino-2-bromo-6-fluorobenzonitrile has emerged as a critical building block for researchers and scientists in drug development. This in-depth technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics, particularly kinase inhibitors.
Core Compound Identification
Chemical Name: 4-Amino-2-bromo-6-fluorobenzonitrile CAS Number: 2243514-17-0 Molecular Formula: C₇H₄BrFN₂ Molecular Weight: 215.02 g/mol
| Property | Value | Source |
| CAS Number | 2243514-17-0 | [cite: ] |
| Molecular Formula | C₇H₄BrFN₂ | [cite: ] |
| Molecular Weight | 215.02 g/mol | [cite: ] |
Synthesis and Mechanism
The synthesis of 4-Amino-2-bromo-6-fluorobenzonitrile is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While specific proprietary methods may vary, a general and logical synthetic pathway can be extrapolated from established organic chemistry principles and published routes for analogous compounds. A plausible and efficient approach involves a three-step sequence: regioselective bromination, cyanation, and finally, amination.
Proposed Synthetic Workflow
A logical synthetic strategy commences with a readily available fluorinated aniline derivative, which undergoes a regioselective bromination, followed by a cyanation reaction, and culminates in the introduction of the amino group. This sequence is designed to strategically install the functional groups, minimizing side reactions and simplifying purification.
Caption: Proposed synthetic workflow for 4-Amino-2-bromo-6-fluorobenzonitrile.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven methodology for the synthesis of similarly substituted benzonitriles and serves as a robust starting point for the synthesis of the title compound.
Step 1: Regioselective Bromination of a Fluorinated Precursor
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Dissolve the starting fluoroaniline in a suitable chlorinated solvent such as dichloromethane (CH₂Cl₂).
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Cool the reaction mixture to 0°C in an ice bath to control the exothermicity of the reaction.
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Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The regioselectivity is directed by the activating amino group and the deactivating, ortho-para directing fluorine atom.
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Allow the reaction to stir at 0°C for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude brominated intermediate.
Causality: The use of a non-polar solvent and low temperature enhances the selectivity of the bromination, minimizing the formation of di-brominated byproducts. NBS is a convenient and safer alternative to liquid bromine.
Step 2: Cyanation via Sandmeyer Reaction
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Dissolve the brominated intermediate in an aqueous acidic solution (e.g., sulfuric acid).
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Cool the mixture to below 5°C.
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Add a solution of sodium nitrite dropwise to form the diazonium salt. The temperature must be strictly controlled to prevent decomposition of the unstable diazonium intermediate.
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In a separate flask, prepare a solution of copper(I) cyanide.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.
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Warm the reaction mixture to room temperature and then heat to approximately 50-60°C to ensure complete reaction.
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Extract the resulting benzonitrile derivative, wash, dry, and purify by column chromatography.
Causality: The Sandmeyer reaction is a classic and reliable method for the conversion of anilines to nitriles. The use of a copper catalyst is crucial for the efficient displacement of the diazonium group by the cyanide nucleophile.
Step 3: Introduction of the Amino Group
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A common method for introducing an amino group at a specific position is through nitration followed by reduction. The bromo-fluorobenzonitrile intermediate would be subjected to nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid). The position of nitration will be directed by the existing substituents.
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The resulting nitro-benzonitrile is then reduced to the corresponding amine using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or treatment with a metal in acidic media (e.g., SnCl₂/HCl).
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Purification of the final product, 4-Amino-2-bromo-6-fluorobenzonitrile, is typically achieved by recrystallization or column chromatography to yield a high-purity solid.
Causality: This two-step approach provides a controlled method for the introduction of the amino group. The choice of reducing agent can be tailored to be compatible with the other functional groups present in the molecule.
Spectroscopic Characterization (Predicted)
While a dedicated experimental spectrum for 4-Amino-2-bromo-6-fluorobenzonitrile is not publicly available, a predicted analysis based on the structure and data from analogous compounds can be provided.
¹H NMR:
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The aromatic region would likely show two doublets, corresponding to the two aromatic protons. The proton ortho to the amino group would be expected to appear at a lower chemical shift (more shielded) compared to the proton ortho to the bromine atom.
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The amino group protons would likely appear as a broad singlet.
¹³C NMR:
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The spectrum would display seven distinct carbon signals.
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The carbon bearing the cyano group would be significantly deshielded and appear at a characteristic downfield shift.
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The carbons attached to fluorine and bromine would show characteristic splitting patterns and chemical shifts due to the influence of these halogens.
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The carbon attached to the amino group would be shielded relative to the other aromatic carbons.
IR Spectroscopy:
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A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch would be expected around 2220-2240 cm⁻¹.
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The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹.
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C-H stretching and bending vibrations, as well as C-F and C-Br stretching, would also be present in the fingerprint region.
Mass Spectrometry:
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The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (215.02 g/mol ).
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A characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks in approximately a 1:1 ratio) would be observed.
Applications in Drug Discovery
4-Amino-2-bromo-6-fluorobenzonitrile is a valuable intermediate in the synthesis of a variety of biologically active molecules, most notably as a scaffold for the development of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1]
The unique substitution pattern of 4-Amino-2-bromo-6-fluorobenzonitrile provides medicinal chemists with multiple points for diversification. The amino group can be readily functionalized to introduce various side chains, while the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.
Several patents disclose the use of benzonitrile derivatives in the synthesis of kinase inhibitors, highlighting the importance of this class of compounds in modern drug discovery.[1][2]
Caption: Role of 4-Amino-2-bromo-6-fluorobenzonitrile in drug discovery.
Safety and Handling
Hazard Statements (Predicted):
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Use only in a well-ventilated area.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If skin irritation occurs, get medical advice/attention.
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If swallowed, call a poison center or doctor/physician if you feel unwell.
It is imperative to handle this compound in a laboratory setting with appropriate engineering controls (e.g., fume hood) and to consult a comprehensive SDS from the supplier before use.
Conclusion
4-Amino-2-bromo-6-fluorobenzonitrile is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its versatile structure allows for the synthesis of a wide range of complex molecules, particularly kinase inhibitors for the treatment of various diseases. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and scientists working at the forefront of pharmaceutical development.
References
- Compounds useful as kinase inhibitors.
- Benzonitrile derivatives as kinase inhibitors. SG2014015234A.
